methyl 4-(N-(6-methoxy-2-(trifluoromethyl)pyridin-3-yl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(6-methoxy-2-(trifluoromethyl)pyridin-3-yl)sulfamoyl)benzoate is a complex organic compound that features a trifluoromethyl group, a methoxy group, and a sulfamoyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(6-methoxy-2-(trifluoromethyl)pyridin-3-yl)sulfamoyl)benzoate typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and subsequent sulfonation and esterification reactions. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Sulfonation and Esterification:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(6-methoxy-2-(trifluoromethyl)pyridin-3-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can yield amines.
Scientific Research Applications
Methyl 4-(N-(6-methoxy-2-(trifluoromethyl)pyridin-3-yl)sulfamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of methyl 4-(N-(6-methoxy-2-(trifluoromethyl)pyridin-3-yl)sulfamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the sulfamoyl and pyridine groups.
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of the sulfamoyl group.
Uniqueness
Methyl 4-(N-(6-methoxy-2-(trifluoromethyl)pyridin-3-yl)sulfamoyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfamoyl group provides additional sites for chemical modification .
Properties
Molecular Formula |
C15H13F3N2O5S |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
methyl 4-[[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]sulfamoyl]benzoate |
InChI |
InChI=1S/C15H13F3N2O5S/c1-24-12-8-7-11(13(19-12)15(16,17)18)20-26(22,23)10-5-3-9(4-6-10)14(21)25-2/h3-8,20H,1-2H3 |
InChI Key |
OOIDKPCWSGXNTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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